molecular formula C9H11NOS B14047946 1-(3-Amino-2-mercaptophenyl)propan-2-one

1-(3-Amino-2-mercaptophenyl)propan-2-one

Cat. No.: B14047946
M. Wt: 181.26 g/mol
InChI Key: UTDSVKIXCJVVNV-UHFFFAOYSA-N
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Description

1-(3-Amino-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound is characterized by the presence of an amino group, a mercapto group, and a ketone group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-mercaptophenyl)propan-2-one typically involves the reaction of 3-amino-2-mercaptophenol with a suitable ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the mercapto group .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Amino-2-mercaptophenyl)propan-2-one is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The ketone group can undergo nucleophilic addition reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-2-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.

    1-(3-Amino-2-chlorophenyl)propan-2-one: Contains a chloro group instead of a mercapto group.

    1-(3-Amino-2-methylphenyl)propan-2-one: Features a methyl group instead of a mercapto group.

Uniqueness

1-(3-Amino-2-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-(3-amino-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H11NOS/c1-6(11)5-7-3-2-4-8(10)9(7)12/h2-4,12H,5,10H2,1H3

InChI Key

UTDSVKIXCJVVNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)N)S

Origin of Product

United States

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